(3-aminopropyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine
Description
(3-aminopropyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine is a complex organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Properties
IUPAC Name |
N'-methyl-N'-[(1-methyl-5-nitropyrazol-3-yl)methyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-12(5-3-4-10)7-8-6-9(14(15)16)13(2)11-8/h6H,3-5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBXQRJHPPGRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C)CCCN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminopropyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core. Subsequent nitration introduces the nitro group at the 5-position of the pyrazole ring. The final step involves the alkylation of the pyrazole ring with (3-aminopropyl)(methyl)amine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-aminopropyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Typical reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-aminopropyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. Its potential as a pharmacophore makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial activities, suggesting that this compound could have similar applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of (3-aminopropyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate signaling pathways or metabolic processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-aminopropyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine
- 3-amino-5-methylpyrazole
- 1-methyl-5-nitro-1H-pyrazole
Uniqueness
(3-aminopropyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine is unique due to the combination of its functional groups and the specific positions of these groups on the pyrazole ring. This unique structure allows for a wide range of chemical reactions and potential applications that may not be possible with similar compounds. For example, the presence of both an amino and a nitro group on the pyrazole ring provides opportunities for redox chemistry and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
